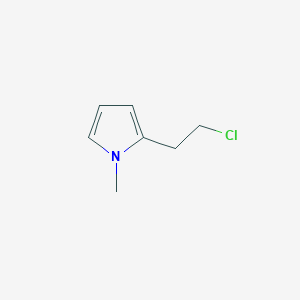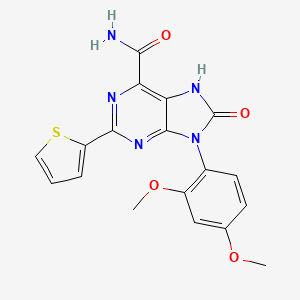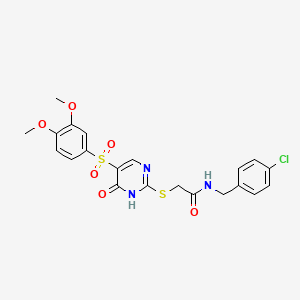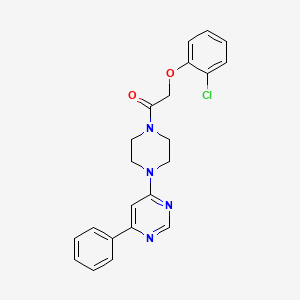
2-(4-Chlorophenyl)-3-methylbutanamide
Übersicht
Beschreibung
2-(4-Chlorophenyl)-3-methylbutanamide, also known as Clenbuterol, is a synthetic compound that belongs to the class of beta-2 adrenergic agonists. It is widely used in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
A study demonstrated the antifungal properties of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide against various fungi, including Botrytis cinerea, Gibberella zeae, Dothiorella gregaria, and Colletotrichum gossypii. This highlights its potential use in combating fungal infections in agricultural and possibly medical settings (Xue Si, 2009).
Herbicidal Activity
Another research focused on thiadiazolopyrimidine derivatives containing the chiral S(−)-2-(4-chlorophenyl)-3-methylbutanamide moiety, noting improved herbicidal activities compared to their racemic counterparts. This suggests its application in agriculture for weed control, particularly in enhancing the efficacy of herbicides (L. Duan, Q. Zhao, H. B. Zhang, 2010).
Chemical Synthesis and Structure Analysis
A study explored the base-catalyzed cyclization of N,N-disubstituted 4-hydroxy-2-methylbutanamide, offering a new approach to cyclopropanecarboxamides. This research contributes to the field of organic synthesis, particularly in the production of cyclopropane-based compounds (M. Mekhael, A. Linden, H. Heimgartner, 2011).
Nanoparticle Carrier Systems
Research on solid lipid nanoparticles and polymeric nanocapsules used for the sustained release of agricultural fungicides, such as Carbendazim and Tebuconazole, was conducted. The study underscores the application of 2-(4-chlorophenyl)-3-methylbutanamide derivatives in developing advanced carrier systems for fungicides, improving their efficiency and reducing environmental toxicity (E. Campos et al., 2015).
Crystallography and Molecular Structure
An investigation into the redetermination of loperamide monohydrate's structure, which includes 4-chlorophenyl-4-hydroxypiperidin-1-yl-N,N-dimethyl-2,2-diphenylbutanamide, provided insights into the precise molecular structure of this compound at a lower temperature. This contributes to a deeper understanding of the compound's physical and chemical properties (J. Jasinski et al., 2012).
Pd-Catalyzed Suzuki Cross-Coupling Reaction
A study described the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives through a Pd-catalyzed Suzuki cross-coupling reaction. The investigation into the reactivity and electronic properties of these compounds contributes to the field of organic chemistry and material science (Usman Nazeer et al., 2020).
Synthesis and Anticonvulsant Activity
Research on the synthesis of enaminones containing methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate indicated potential anticonvulsant applications. This finding is significant in the search for new treatments for epilepsy and related disorders (K. Scott et al., 1993).
Antimicrobial Activity
A study synthesized novel compounds with a 2-thioxothiazolidin-4-one derivative and tested their antibacterial and antifungal activities. This research underscores the potential of 2-(4-chlorophenyl)-3-methylbutanamide derivatives in developing new antimicrobial agents (H. B'Bhatt, S. Sharma, 2017).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVCKPXVTOPHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-methylbutanamide | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3010172.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B3010176.png)


![3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3010180.png)
![Tert-butyl 4-[4-(4-fluorophenyl)-4-oxobutanoyl]piperazine-1-carboxylate](/img/structure/B3010181.png)
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B3010182.png)

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3010187.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3010189.png)
![Methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B3010190.png)
![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B3010192.png)